molecular formula C13H22O2 B1614792 Propyl deca-2,4-dienoate CAS No. 28316-62-3

Propyl deca-2,4-dienoate

Cat. No.: B1614792
CAS No.: 28316-62-3
M. Wt: 210.31 g/mol
InChI Key: RKDOXCGYGLYOBV-QNRZBPGKSA-N
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Description

. This compound is characterized by its unique structure, which includes two conjugated double bonds in the deca-2,4-dienoate moiety. It is commonly used in the flavor and fragrance industry due to its pleasant aroma, often described as pear-like .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl deca-2,4-dienoate typically involves the esterification of deca-2,4-dienoic acid with propanol. One common method includes the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a two-step process. The first step involves the synthesis of deca-2,4-dienoic acid, which can be obtained via the oxidation of deca-2,4-diene. The second step is the esterification of the acid with propanol, using an acid catalyst to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Propyl deca-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deca-2,4-dienoic acid (oxidation), propyl decanoate (reduction), and various substituted esters or amides (substitution) .

Scientific Research Applications

Propyl deca-2,4-dienoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl deca-2,4-dienoate is unique due to its specific ester group, which imparts distinct physicochemical properties and a unique aroma profile. Its longer carbon chain compared to methyl and ethyl esters results in different volatility and solubility characteristics, making it suitable for specific applications in the flavor and fragrance industry .

Properties

CAS No.

28316-62-3

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

propyl (2E,4Z)-deca-2,4-dienoate

InChI

InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h8-11H,3-7,12H2,1-2H3/b9-8-,11-10+

InChI Key

RKDOXCGYGLYOBV-QNRZBPGKSA-N

SMILES

CCCCCC=CC=CC(=O)OCCC

Isomeric SMILES

CCCCC/C=C\C=C\C(=O)OCCC

Canonical SMILES

CCCCCC=CC=CC(=O)OCCC

density

0.913-0.919

Key on ui other cas no.

84788-08-9

physical_description

colourless to light pale yellow liquid;  Bartlett pear aroma

Pictograms

Irritant

solubility

Soluble in fat;  Insoluble in water
soluble (in ethanol)

Origin of Product

United States

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